1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid
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Overview
Description
1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (BOC) group, which is an acid-labile protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used to remove the tert-butoxycarbonyl group.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of a deprotected amine or other functionalized derivatives.
Scientific Research Applications
1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage. The deprotection process involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid is unique due to its specific structure, which includes both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This dual functionality makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131950-00-0 |
Source
|
Record name | 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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